molecular formula C10H8F2N4OS B11051883 N-(2,4-difluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

N-(2,4-difluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

Cat. No. B11051883
M. Wt: 270.26 g/mol
InChI Key: YCMRDFMIMXZPMH-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a 2,4-difluorophenyl group, a 1H-1,2,3-triazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide typically involves multiple steps:

    Formation of the 1H-1,2,3-triazole ring: This can be achieved through a click chemistry reaction, such as the Huisgen cycloaddition between an azide and an alkyne.

    Introduction of the 2,4-difluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.

    Formation of the sulfanylacetamide moiety: This can be done by reacting a suitable thiol with an acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the acetamide moiety.

    Substitution: The difluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) may be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(1H-1,2,3-triazol-5-yl)acetamide: Lacks the sulfanyl group.

    N-(2,4-difluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)ethanamide: Has an ethanamide instead of an acetamide moiety.

Uniqueness

The presence of both the 2,4-difluorophenyl group and the 1H-1,2,3-triazol-5-ylsulfanyl moiety in N-(2,4-difluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

properties

Molecular Formula

C10H8F2N4OS

Molecular Weight

270.26 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(2H-triazol-4-ylsulfanyl)acetamide

InChI

InChI=1S/C10H8F2N4OS/c11-6-1-2-8(7(12)3-6)14-9(17)5-18-10-4-13-16-15-10/h1-4H,5H2,(H,14,17)(H,13,15,16)

InChI Key

YCMRDFMIMXZPMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CSC2=NNN=C2

Origin of Product

United States

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